N-Boc-Biotinylethylenediamine

Bioconjugation Linker Chemistry Structure-Activity Relationship

N-Boc-Biotinylethylenediamine (CAS 225797-46-6) is a bifunctional biotin derivative combining a biotin moiety for high-affinity (strept)avidin capture with a tert-butyloxycarbonyl (Boc)-protected primary amine via an ethylenediamine spacer. This architecture establishes the compound as a versatile precursor for the synthesis of biotinylated probes, affinity tags, and heterobifunctional linkers, wherein the Boc group serves as a transient protection for the terminal amine, enabling stepwise, controlled conjugation strategies.

Molecular Formula C17H30N4O4S
Molecular Weight 386.5 g/mol
CAS No. 225797-46-6
Cat. No. B562289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-Biotinylethylenediamine
CAS225797-46-6
SynonymsN-[2-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl]carbamic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC17H30N4O4S
Molecular Weight386.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H30N4O4S/c1-17(2,3)25-16(24)19-9-8-18-13(22)7-5-4-6-12-14-11(10-26-12)20-15(23)21-14/h11-12,14H,4-10H2,1-3H3,(H,18,22)(H,19,24)(H2,20,21,23)/t11-,12-,14-/m0/s1
InChIKeyDEUNEHFEIXQVDG-OBJOEFQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Boc-Biotinylethylenediamine (CAS 225797-46-6): A Bifunctional Biotin Linker for Controlled Conjugation


N-Boc-Biotinylethylenediamine (CAS 225797-46-6) is a bifunctional biotin derivative combining a biotin moiety for high-affinity (strept)avidin capture with a tert-butyloxycarbonyl (Boc)-protected primary amine via an ethylenediamine spacer . This architecture establishes the compound as a versatile precursor for the synthesis of biotinylated probes, affinity tags, and heterobifunctional linkers, wherein the Boc group serves as a transient protection for the terminal amine, enabling stepwise, controlled conjugation strategies .

Bifunctional biotin linker with Boc-protected amine for stepwise, controlled conjugation strategies
Short, rigid ethylenediamine spacer (approx. 7 atoms) supports precise spatial orientation studies
Orthogonal protecting group design enables complex, multi-step bioconjugate synthesis

Why N-Boc-Biotinylethylenediamine (CAS 225797-46-6) Cannot Be Replaced by Generic Biotin Linkers


The selection of a biotin linker is contingent upon the precise spatial, chemical, and temporal demands of the conjugation workflow; therefore, generic substitution is precluded. N-Boc-Biotinylethylenediamine is uniquely engineered for applications requiring a rigid, short spacer (approximately 7 atoms) and an orthogonal protecting group strategy. Alternatives such as Biotin-EDA (free amine) lack the Boc group, precluding its use in reactions requiring a temporarily masked amine [1], while longer PEG-based linkers alter the hydrodynamic radius and solubility profile of the conjugate, which can critically affect target accessibility and assay performance . The specific combination of a short, defined spacer and a transient Boc protecting group is non-interchangeable and must be verified for each experimental context.

Target Compound
Boc-protected amine on a short, rigid spacer.
Enables orthogonal deprotection and controlled spatial orientation.
Common Substitute Risk
Unprotected Biotin-EDA or flexible PEG-based linkers.
Free amine limits stepwise synthesis; longer, flexible chains may alter binding kinetics and solubility profiles.

Quantitative Differentiation of N-Boc-Biotinylethylenediamine (CAS 225797-46-6) for Informed Procurement


Spacer Length and Rigidity: A Defined 7-Atom Chain vs. Flexible PEG Linkers

N-Boc-Biotinylethylenediamine incorporates a short, rigid ethylenediamine spacer (approximately 7 atoms), contrasting sharply with the flexible, hydrophilic polyethylene glycol (PEG) chains commonly used in other biotin linkers . This structural rigidity is critical for applications where precise spatial orientation of the biotin moiety is paramount for optimal (strept)avidin binding. In a class-level inference, studies on avidin binding capacity demonstrate that rigid biotinylated surfaces can exhibit markedly different binding kinetics and capacities compared to those with flexible tethers [1].

Spacer Architecture
Class-level inference
Target: Rigid ethylenediamine (~7 atoms)
Baseline: Flexible PEG linkers
~0.15 pmol avidin/cm² reported for rigid biotin surfaces
Spacer rigidity may affect binding kinetics.
Class-level inference; direct comparative data to verify.
Bioconjugation Linker Chemistry Structure-Activity Relationship

Controlled Deprotection: Boc-Protected Amine vs. Permanently Reactive Analogs

The defining feature of N-Boc-Biotinylethylenediamine is its Boc-protected terminal amine, which is stable under basic and nucleophilic conditions but is quantitatively removed under acidic conditions (e.g., neat TFA or 4M HCl/dioxane) . In contrast, the free amine analog, Biotin-EDA (CAS 111790-37-5), is perpetually reactive and cannot be employed in synthetic steps where this amine must remain inert [1]. This orthogonal protection is a critical advantage for complex, multi-step syntheses, enabling the selective unmasking of the amine for subsequent conjugation only after other sensitive modifications are complete.

Orthogonal Reactivity
Cross-study comparable
Target: Boc-protected amine
Baseline: Biotin-EDA (free amine)
Stable to bases/nucleophiles Perpetually reactive
Enables sequential, multi-step conjugation.
Deprotection review required; standard acidic conditions apply.
Orthogonal Protection Stepwise Synthesis Bioconjugation

Synthesis Efficiency: Reported Yield for Preparation of Biotin-EDA from Boc-Protected Precursor

The synthetic utility of N-Boc-Biotinylethylenediamine is underscored by its high-yielding conversion to the free amine. A reported synthesis of biotinylamidoethylacetamide (Biotin-EDA) via reaction of N-Boc-1,2-diaminoethane with biotin N-hydroxysuccinimide ester proceeded with a 78% yield, followed by Boc deprotection . While this data pertains to a precursor, it directly demonstrates the efficiency of the Boc-protected ethylenediamine core in forming the biotin conjugate, establishing a benchmark for synthetic routes employing this protected intermediate.

Synthetic Efficiency
Supporting evidence
78% yield
Supports synthetic scale-up consideration.
Coupling step yield reported for core Boc-protected diamine motif.
Synthetic Chemistry Process Optimization Reagent Preparation

Targeted Applications for N-Boc-Biotinylethylenediamine (CAS 225797-46-6) Based on Differentiated Performance


Synthesis of Heterobifunctional Linkers for PROTAC Development

N-Boc-Biotinylethylenediamine serves as a critical building block for constructing heterobifunctional linkers, such as those used in Proteolysis Targeting Chimeras (PROTACs). The Boc-protected amine allows for sequential coupling of distinct moieties, ensuring that the biotin affinity handle and the E3 ligase ligand are conjugated in a controlled, stepwise manner . This is essential for the rational design of PROTAC molecules with precise spatial orientation.

Preparation of Affinity Matrices with Controlled Ligand Density

The Boc protecting group permits the site-selective attachment of N-Boc-Biotinylethylenediamine to solid supports or polymers. Following immobilization, the Boc group is removed to reveal a free amine, enabling further functionalization or control over ligand density. This strategy is employed in patent literature for creating defined linker architectures on surfaces [1].

Building Block for Fluorescent and Radiolabeled Biotin Probes

As documented in the synthesis of radiolabeled biotin derivatives, the biotinylethylenediamine scaffold is a key intermediate for attaching reporter groups (e.g., 125I, fluorescent dyes) to biotin [2]. The Boc-protected version provides a stable, storable precursor that can be deprotected immediately prior to conjugation, minimizing side reactions with sensitive reporter moieties.

Application
Selection Property
Validation Focus
PROTAC Linker Synthesis
Boc-protected amine for sequential coupling
Controlled, stepwise conjugation review
Affinity Matrix Preparation
Site-selective immobilization with transient protection
Ligand density control and linker architecture
Biotin Probe Development
Stable, storable precursor for reporter conjugation
Deprotection immediately prior to sensitive moiety attachment

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